Droloxifene, also known as 3-hydroxytamoxifen, is a synthetic non-steroidal antiestrogen. [] It belongs to the class of Selective Estrogen Receptor Modulators (SERMs). [, ] These compounds interact with estrogen receptors, displaying agonist or antagonist activity depending on the target tissue. [] In scientific research, Droloxifene is primarily used for investigating estrogen receptor signaling pathways and their role in various physiological processes.
Droloxifene can be synthesized from methoxybenzene and phenylacetic acid through an eight-step process: Friedel-Crafts acylation, alkylation, demethylation, etherification, Grignard addition, elimination-dehydration, configuration conversion, and citrate formation. [] This improved procedure is shorter than previously reported methods, boasting advantages like simpler separation, purification, configuration conversion, readily available starting materials and reagents, and straightforward operation. []
Droloxifene undergoes extensive metabolism in various species, mainly via glucuronidation of the unchanged molecule and oxidative metabolism, likely involving cytochrome P450 enzymes. [] In mice, oxidative metabolism followed by conjugation plays a significant role in its elimination, with an unusual diglucuronide of 4-hydroxydroloxifene being identified. [] In rats, both glucuronidation and oxidative metabolism are significant, while glucuronidation predominates in monkeys. [] Understanding these metabolic pathways is crucial for interpreting its activity and potential impact in different animal models.
Droloxifene exerts its biological effects by binding to estrogen receptors (ERs). [] Its actions are tissue-specific, acting as an agonist in some tissues and as an antagonist in others. [, ] For example, it functions as an estrogen agonist in bone, stimulating bone formation and preventing bone loss. [, ] Conversely, it acts as an estrogen antagonist in breast and uterine tissues, inhibiting estrogen-mediated cell proliferation. [, , ]
Droloxifene is a lipophilic compound with a relatively short terminal elimination half-life. [, , ] This characteristic leads to minimal serum accumulation, making it potentially suitable for sequential use with other systemic therapies. [, ] Further research on its physicochemical properties, such as solubility and stability, can aid in developing more effective formulations for scientific applications.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6